molecular formula C11H10N4 B14167743 4-(2-Pyridinylazo)benzenamine CAS No. 25770-82-5

4-(2-Pyridinylazo)benzenamine

Cat. No.: B14167743
CAS No.: 25770-82-5
M. Wt: 198.22 g/mol
InChI Key: XTEFWOLOHINNFH-UHFFFAOYSA-N
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Description

4-(2-Pyridinylazo)benzenamine is an organic compound with the molecular formula C₁₁H₉N₃. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings, one of which is a pyridine ring. This compound is known for its vibrant color and is commonly used as a dye and in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridinylazo)benzenamine typically involves the diazotization of 2-aminopyridine followed by coupling with aniline. The process can be summarized as follows:

    Diazotization: 2-Aminopyridine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

  • Large-scale diazotization of 2-aminopyridine.
  • Efficient coupling with aniline under controlled pH and temperature conditions.
  • Purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridinylazo)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.

Major Products Formed

    Oxidation: Products may include nitro compounds or quinones.

    Reduction: The primary amines formed are 2-aminopyridine and aniline.

    Substitution: Depending on the substituent, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

4-(2-Pyridinylazo)benzenamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions through complex formation.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-(2-Pyridinylazo)benzenamine involves its ability to form stable complexes with metal ions. The azo group (N=N) and the pyridine ring play crucial roles in coordinating with metal ions, leading to the formation of colored complexes. These complexes can be used in various analytical techniques to detect and quantify metal ions in different samples.

Comparison with Similar Compounds

4-(2-Pyridinylazo)benzenamine can be compared with other azo compounds such as:

    4-(2-Pyridinylazo)resorcinol: Similar in structure but contains a resorcinol moiety instead of aniline.

    4-(2-Pyridinylazo)phenol: Contains a phenol group instead of aniline.

    4-(2-Pyridinylazo)aniline: Similar structure but with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to form highly stable and colored complexes with metal ions. This property makes it particularly useful in analytical applications where precise detection and quantification of metal ions are required.

Properties

CAS No.

25770-82-5

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-(pyridin-2-yldiazenyl)aniline

InChI

InChI=1S/C11H10N4/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H,12H2

InChI Key

XTEFWOLOHINNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

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